An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-methylphenol: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-methylphenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-5-methylphenol, a versatile aromatic organic compound. The document delineates its chemical structure, physicochemical properties, and spectroscopic profile. It further explores its synthesis, chemical reactivity, and significant applications, particularly as a precursor in polymer chemistry and as a building block for pharmaceutical intermediates. This guide is intended to be a valuable resource for professionals in research and development, offering detailed methodologies and insights into the practical utility of this compound.
Introduction
2-(Hydroxymethyl)-5-methylphenol, also known as 6-hydroxy-3-methylbenzyl alcohol, is a substituted aromatic compound featuring both a phenolic hydroxyl group and a benzylic alcohol functionality. This unique combination of reactive sites makes it a valuable intermediate in various fields of chemical synthesis. The presence of the electron-donating methyl group on the benzene ring further influences its reactivity. This guide aims to provide a detailed exploration of its core characteristics and scientific applications, grounded in established chemical principles and supported by relevant data.
Chemical Structure and Identification
The molecular structure of 2-(Hydroxymethyl)-5-methylphenol consists of a benzene ring substituted with a hydroxyl group, a hydroxymethyl group, and a methyl group at positions 1, 2, and 5, respectively.
Molecular Structure Visualization:
Caption: Chemical structure of 2-(Hydroxymethyl)-5-methylphenol.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7405-12-1[1] |
| Molecular Formula | C₈H₁₀O₂[1] |
| Molecular Weight | 138.16 g/mol [1] |
| IUPAC Name | 2-(Hydroxymethyl)-5-methylphenol |
| SMILES | Cc1ccc(CO)c(O)c1[1] |
| InChIKey | ROTDRFLEBIUGFT-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2-(Hydroxymethyl)-5-methylphenol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 246.3 °C at 760 mmHg | [1] |
| Density | 1.171 g/cm³ | [1] |
| Flash Point | 116.8 °C | [1] |
| LogP | 1.19290 | [1] |
| Refractive Index | 1.582 | [1] |
Spectroscopic Analysis
While a comprehensive, publicly available spectral analysis for 2-(Hydroxymethyl)-5-methylphenol is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The methyl protons would be a singlet, and the methylene protons a singlet or a doublet depending on the coupling with the adjacent hydroxyl proton. The hydroxyl protons would appear as broad singlets.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons, a methyl carbon, and a methylene carbon attached to an oxygen atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-O stretching vibrations would be observed in the 1000-1250 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 138. Fragmentation would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), or a formyl group (M-29).
Synthesis and Manufacturing
A common and logical synthetic route to 2-(Hydroxymethyl)-5-methylphenol is the hydroxymethylation of p-cresol (4-methylphenol) with formaldehyde. This reaction is typically carried out under basic conditions.
Reaction Scheme:
Caption: Synthesis of 2-(Hydroxymethyl)-5-methylphenol from p-cresol.
Experimental Protocol: Synthesis via Hydroxymethylation
This protocol is a generalized procedure based on the known reactivity of phenols with formaldehyde.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in a suitable solvent (e.g., water or an alcohol/water mixture).
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Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide, to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide ion.
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Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the reaction mixture while stirring. The reaction is typically exothermic, and the temperature should be controlled.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).
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Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality in Experimental Choices:
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Choice of Base: A base is essential to generate the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. This significantly increases the rate of the electrophilic aromatic substitution reaction with formaldehyde.
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Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of polymeric side products (resins). Therefore, maintaining a moderate temperature is crucial for achieving a good yield of the desired monomeric product.
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Stoichiometry: The molar ratio of p-cresol to formaldehyde is a critical parameter. An excess of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(Hydroxymethyl)-5-methylphenol is dictated by its three functional groups: the phenolic hydroxyl, the benzylic alcohol, and the activated aromatic ring.
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. The phenoxide is a strong nucleophile and can participate in Williamson ether synthesis and esterification reactions. The hydroxyl group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
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Benzylic Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also undergo esterification and etherification reactions. Under acidic conditions, it can be protonated and eliminated as water to form a reactive benzyl carbocation, which can then be attacked by nucleophiles or participate in polymerization.
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Aromatic Ring: The aromatic ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to further electrophilic aromatic substitution reactions. The positions ortho and para to the powerful hydroxyl directing group are the most reactive.
Reactivity Logic:
Caption: Reactivity pathways of 2-(Hydroxymethyl)-5-methylphenol.
Applications
The dual functionality of 2-(Hydroxymethyl)-5-methylphenol makes it a valuable precursor in several industrial and research applications.
Polymer Chemistry
This compound is a key monomer in the synthesis of phenolic resins (resoles and novolacs). The hydroxymethyl group can react with the activated aromatic ring of another molecule to form methylene bridges, leading to the formation of a cross-linked polymer network. These resins are known for their excellent thermal stability, chemical resistance, and adhesive properties.
Pharmaceutical Intermediates
The structural motif of 2-(Hydroxymethyl)-5-methylphenol is found in a variety of biologically active molecules. Its functional groups allow for further chemical modifications to synthesize more complex drug candidates. For example, the phenolic hydroxyl can be a handle for introducing pharmacologically relevant moieties, and the benzylic alcohol can be transformed into other functional groups to modulate the biological activity of the target molecule.
Organic Synthesis
As a bifunctional molecule, it serves as a versatile building block in organic synthesis. It can be used to introduce the 2-hydroxy-5-methylbenzyl moiety into larger molecules. The selective reaction of one of its hydroxyl groups while protecting the other allows for a wide range of synthetic transformations.
Safety and Handling
As with all chemicals, 2-(Hydroxymethyl)-5-methylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(Hydroxymethyl)-5-methylphenol is a valuable and versatile chemical compound with a rich reactivity profile. Its unique structure, featuring both a phenolic and a benzylic hydroxyl group, makes it an important intermediate in polymer science and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
[1] Chemsrc. 2-(hydroxymethyl)-5-methyl-phenol | CAS#:7405-12-1. Available at: [Link]
